Product packaging for Rocastine fumarate(Cat. No.:CAS No. 115609-60-4)

Rocastine fumarate

Cat. No.: B1680711
CAS No.: 115609-60-4
M. Wt: 381.4 g/mol
InChI Key: LZFCSDIBLCSFAK-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rocastine fumarate is a selective, non-sedating H1-antagonist investigated for its antihistaminic properties. Preclinical studies characterize it as a rapid-acting and potent antihistamine. In animal models, Rocastine demonstrated effectiveness in protecting against histamine challenge, with a fast onset of action noted as early as 15 minutes post-administration . Research indicates its potency is comparable to or greater than other antihistamines like brompheniramine and terfenadine based on protective dose (PD50) values . Studies suggest that Rocastine possesses a selective mechanism of action, primarily functioning as an H1-antagonist without significant anticholinergic, antiadrenergic, or antiserotonergic activity . Electroencephalogram (EEG) studies in cats indicated an absence of sedative effects at doses substantially exceeding the effective antihistaminic dose, supporting its classification as a non-sedating antihistamine . This compound is intended for research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all materials in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N3O5S B1680711 Rocastine fumarate CAS No. 115609-60-4

Properties

CAS No.

115609-60-4

Molecular Formula

C17H23N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione

InChI

InChI=1S/C13H19N3OS.C4H4O4/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;5-3(6)1-2-4(7)8/h4-5,7,10H,6,8-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LZFCSDIBLCSFAK-WLHGVMLRSA-N

SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Other CAS No.

115609-60-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2-(dimethylamino)ethyl)-2,3-dihydro-4-methylpyrido(3,2-f)-1,4-oxazepine-5(4H)-thione
AHR 11325
AHR-11325
rocastine
rocastine fumarate
rocastine hydrochloride, hydrate

Origin of Product

United States

Synthetic Chemistry and Structural Analysis of Rocastine Fumarate

Synthetic Pathways for Rocastine (B10874) and Rocastine Fumarate (B1241708)

The synthesis of rocastine and its subsequent conversion to rocastine fumarate involves a multi-step process that begins with carefully selected precursors and culminates in the formation of the stable salt form. vulcanchem.com

Precursor Selection and Intermediate Synthesis Methodologies

The synthesis of the rocastine base initiates with precursors that provide the necessary functional groups for building the core structure. smolecule.com One key precursor is 2-aminopyridine-3-thiol (B8597), which is essential for forming the pyrido[3,2-f] vulcanchem.comguidechem.comoxazepine heterocyclic system. vulcanchem.com Another important starting material is epichlorohydrin (B41342), which participates in the initial ring formation. vulcanchem.com The synthesis also utilizes dimethylaminoethyl chloride for the attachment of the side chain, a crucial element for the compound's antihistaminic activity. vulcanchem.com

Key Reaction Steps, Including Intramolecular Cyclization (e.g., Benzoxazepine Ring Formation)

The synthesis of the rocastine base involves several key reaction steps:

Ring Formation : The process begins with the condensation of 2-aminopyridine-3-thiol with epichlorohydrin to form the initial ring structure. vulcanchem.com

Methylation : A methyl group is introduced at the 4-position using methyl iodide. This substitution is important for preventing metabolic degradation. vulcanchem.com

Side Chain Attachment : The dimethylaminoethyl side chain is coupled to the core structure via a nucleophilic substitution reaction using dimethylaminoethyl chloride. This side chain is a key contributor to the compound's selectivity for the H1 receptor. vulcanchem.com

Intramolecular Cyclization : A critical step in the synthesis is the intramolecular cyclization that forms the benzoxazepine ring. This type of reaction, often referred to as the "tert-amino effect," involves the cleavage of a C(sp³)–H bond alpha to a tertiary amine nitrogen, followed by a cyclization to form the heterocyclic ring system. beilstein-journals.org While the specific mechanism for rocastine is not detailed in the provided results, similar intramolecular cyclizations are employed in the synthesis of various benzoxazepine derivatives. smolecule.combeilstein-journals.orgfrontiersin.orgnih.gov

Purification : The final rocastine base is purified by crystallization, typically from a mixture of ethyl acetate (B1210297) and hexane. vulcanchem.com

Salt Formation Strategies for this compound

To improve the stability and dissolution properties of the rocastine base, it is converted into its fumarate salt. vulcanchem.comontosight.ai This is achieved through a straightforward salt formation strategy:

The rocastine base is dissolved in anhydrous ethanol (B145695). vulcanchem.com

A solution of fumaric acid in hot ethanol is added to the rocastine solution, typically in a 2:1 molar ratio of rocastine to fumaric acid. vulcanchem.com

The mixture is then cooled, causing the this compound salt to precipitate out of the solution. vulcanchem.com

The precipitated salt is washed with cold diethyl ether to remove any residual fumaric acid. vulcanchem.com

This process yields this compound as a 1:1 salt of rocastine and fumaric acid. vulcanchem.com

Stereochemical Investigations of Rocastine Enantiomers

Rocastine possesses a chiral center at the 2-position of the oxazepine ring, meaning it can exist as two enantiomers (mirror-image isomers). nih.gov Investigations into these stereoisomers have been crucial for understanding the drug's activity.

Enantioselective Synthesis and Separation Techniques for Rocastine Isomers

The separation of enantiomers, a process known as resolution, is essential as they can have different biological activities. numberanalytics.comminia.edu.eg For rocastine, enantiomers have been prepared with high purity (greater than 99.9%). nih.gov General techniques for separating enantiomers include:

Chiral Chromatography : This method uses a chiral stationary phase that interacts differently with each enantiomer, causing them to separate as they pass through the chromatography column. researchgate.netstackexchange.com

Diastereomeric Crystallization : This technique involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. minia.edu.egresearchgate.net Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. minia.edu.eg The individual enantiomers can then be recovered from the separated diastereomers. stackexchange.com

Enantioselective Synthesis : This approach aims to produce a single enantiomer directly. nih.govorganic-chemistry.orgnih.govrsc.org While specific details for rocastine are not available in the search results, this is a common strategy in modern pharmaceutical development to produce optically pure drugs. uctm.edu

Structure-Activity Relationship of Rocastine Stereoisomers at the Histamine (B1213489) H1 Receptor

Studies on the separated enantiomers of rocastine have revealed a significant difference in their antihistaminic activity. nih.gov The structure-activity relationship (SAR) explores how the three-dimensional structure of a molecule influences its biological effect. slideshare.netresearchgate.netresearchgate.net

For rocastine, the enantiomer with the R configuration at the 2-position is significantly more potent than the S isomer. nih.gov In fact, the R-isomer is at least 300 times more active in its ability to block histamine-induced effects in guinea pigs and in binding to the histamine H1 receptor in guinea pig cortex. nih.gov

Molecular modeling and conformational analysis suggest that rocastine adopts a specific boat-like conformation in the oxazepine ring, with the side chain folded back towards the ring. nih.gov This conformation is believed to be the one that binds to the histamine H1 receptor. nih.gov The high potency of the R-enantiomer indicates that its specific spatial arrangement is optimal for interacting with the binding site on the H1 receptor. This highlights the critical importance of stereochemistry in the design and activity of pharmaceutical compounds. nih.gov

PropertyRocastine (R-enantiomer)Rocastine (S-enantiomer)
Potency at H1 Receptor HighAt least 300 times lower than R-enantiomer nih.gov
Configuration at C-2 RS

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry utilizes computer simulations to analyze and predict chemical phenomena, offering a powerful lens to examine molecular structures and properties. wikipedia.org For a drug molecule like Rocastine, these methods can elucidate the three-dimensional shapes it prefers to adopt and how it might interact with its receptor on an atomic level.

Conformational Analysis and Energy Minimization Studies of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Rocastine, identifying the most stable, low-energy conformations is crucial, as this is often the shape the molecule adopts when it binds to its target receptor. plos.org

Energy minimization is a computational process used to find the arrangement of atoms that has the lowest potential energy, representing the most stable structure. ijcsit.com Studies on Rocastine and its analogues have employed conformational analysis and molecular modeling to understand its structure-activity relationship. nih.gov These analyses suggest that Rocastine likely binds to the Histamine H1 receptor in a specific conformation. This preferred conformation is described as having a boat-like shape in its oxazepine ring, with the dimethylaminoethyl side chain oriented in a quasi-equatorial position and folded back towards the ring system. nih.gov This specific arrangement allows the key functional groups—the pyridine (B92270) ring, the ether oxygen, and the protonated amine—to be positioned in a manner that is analogous to the binding conformations of other classical antihistamines. nih.gov

The process of finding such a low-energy conformation involves calculating the steric energy of various potential structures. For instance, an initial, unoptimized conformation might have a high steric energy due to unfavorable interactions between nonbonded atoms. Through energy minimization algorithms, a more stable structure with significantly lower energy is identified. ijcsit.com While specific energy values for Rocastine's conformations are not detailed in publicly available literature, the principle remains that the molecule relaxes into a thermodynamically favorable shape to bind effectively. iclr.cc

Molecular Docking and Ligand-Receptor Interaction Predictions for Histamine H1 Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., Rocastine) when bound to a second (the receptor, e.g., the Histamine H1 receptor) to form a stable complex. mdpi.comjournalijar.com This method is instrumental in drug design, helping to visualize and understand the specific interactions that anchor a drug to its target. lasalle.mxresearchgate.net

For Rocastine, molecular modeling suggests its likely binding conformer at the Histamine H1 receptor. nih.gov While a specific docking study detailing the precise interactions of Rocastine is not widely published, general principles of ligand binding to the Histamine H1 receptor provide a framework for understanding these interactions. The Histamine H1 receptor is a G-protein coupled receptor (GPCR), and models suggest that ligands interact with key regions within the transmembrane (TM) helices. nih.govuniversiteitleiden.nl

Studies on other antihistamines and the H1 receptor itself have identified crucial amino acid residues that form binding sites. For example, a highly conserved aspartate (Asp) residue in TM helix III is known to form an ion pair with the amine group of ligands. nih.govuniversiteitleiden.nl Other key interactions can occur with residues in TM helix V. nih.govuniversiteitleiden.nl Furthermore, specific lysine (B10760008) (Lys) residues at the entrance of the ligand-binding pocket, such as Lys179 and Lys191, have been shown to contribute significantly to the binding affinity of some second-generation antihistamines through electrostatic and hydrophobic interactions. mdpi.com

Based on the conformational analysis of Rocastine, its folded, boat-like structure positions its key functional groups to engage with these critical residues within the H1 receptor's binding pocket, leading to its potent antagonist activity. nih.gov The enantiomers of Rocastine exhibit significantly different potencies, with the R-isomer being at least 300 times more potent than the S-isomer, highlighting the high stereospecificity of this interaction. nih.gov This difference underscores the importance of a precise three-dimensional fit between the drug and its receptor, which can be predicted and analyzed through molecular docking.

Preclinical Pharmacodynamics of Rocastine Fumarate: Mechanistic Insights

Mechanism of Action as a Histamine (B1213489) H1 Receptor Antagonist

Selective H1-Antagonism Profile of Rocastine (B10874) Fumarate (B1241708) in vitro

In in vitro studies, rocastine fumarate has demonstrated a selective H1-antagonism profile. It does not exhibit anticholinergic, antiadrenergic, or antiserotonergic properties. This specificity underscores its targeted action on histamine H1 receptors, distinguishing it from older generation antihistamines that often possess broader pharmacological effects. nih.gov

Receptor Binding Kinetics and Affinity Studies of this compound

While specific quantitative data on the receptor binding kinetics (e.g., association and dissociation rates) and precise affinity constants (e.g., Ki values) for this compound were not detailed in the available preclinical literature, the compound is characterized as a "potent" H1-antagonist. This potency suggests a high affinity for the H1 receptor, enabling effective antagonism of histamine's effects. The rapid onset of action observed in in vivo models further implies favorable binding kinetics, allowing for quick receptor engagement. nih.gov

Pharmacological Activity in Preclinical Models of Allergic Responses

This compound has been extensively evaluated in preclinical animal models, particularly guinea pigs, to assess its efficacy in mitigating various allergic reactions.

Inhibition of Histamine-Induced Bronchoconstriction in Animal Models (e.g., guinea pigs)

In guinea pigs challenged with a lethal dose of histamine, this compound demonstrated significant protective effects against histamine-induced bronchoconstriction. Its efficacy, based on 1-hour oral protective doses (PD50s), was comparable to or superior to several established antihistamines. nih.gov

Table 1: Comparative Efficacy of this compound in Preventing Histamine-Induced Prostration in Guinea Pigs nih.gov

Pretreatment TimeThis compound (PD50 mg/kg)Pyrilamine (B1676287) (Relative Potency to this compound)
1 hour0.127.12x less potent
3 hours-2.63x less potent
6 hours-Equipotent

Note: PD50 values for pyrilamine at 3 and 6 hours were not explicitly provided, but relative potency was stated.

Protection Against Antigen-Induced Collapse in Animal Models (e.g., guinea pigs)

This compound effectively protected guinea pigs from collapse induced by aerosolized antigen. Its potency in this model was notably higher than some comparator agents. nih.gov

Table 2: Comparative Potency of this compound in Protecting Against Antigen-Induced Collapse in Guinea Pigs (1 hr PD50) nih.gov

CompoundRelative Potency (vs. Diphenhydramine)
This compoundApproximately 36x more potent
OxatomideAs potent as this compound
Terfenadine (B1681261)As potent as this compound
DiphenhydramineReference (1x)

Onset of Action Compared to Other Antihistamines in Preclinical Settings

A key characteristic of this compound observed in preclinical studies is its rapid onset of action. Comparative studies with terfenadine in guinea pigs demonstrated that this compound achieved its protective effect much faster. nih.gov

Table 3: Onset of Action Comparison: this compound vs. Terfenadine (PD50 mg/kg) nih.gov

Compound15 min Pretreatment PD50 (mg/kg)1 hr Pretreatment PD50 (mg/kg)Ratio (15 min PD50 / 1 hr PD50)
This compound0.130.12~1.08
Terfenadine44.01.93~22.8

This data indicates that this compound was nearly as effective with a 15-minute pretreatment as it was with a 1-hour pretreatment, whereas terfenadine's 15-minute PD50 was significantly higher (22 times greater) than its 1-hour PD50, highlighting this compound's notably faster onset of action. nih.gov

Preclinical Pharmacokinetics of Rocastine Fumarate in Animal Models

Absorption Characteristics of Rocastine (B10874) Fumarate (B1241708)

The absorption profile of a drug candidate is a critical determinant of its potential oral efficacy. Studies in animal models provide initial insights into the rate and extent of absorption.

Absolute Bioavailability via Different Routes of Administration in Rodents

In preclinical studies involving rats, rocastine fumarate has demonstrated high oral bioavailability. Following oral administration, the absolute bioavailability was determined to be 92%. vulcanchem.com The time to reach maximum plasma concentration (Tmax) in these studies was 1.2 hours, indicating rapid absorption from the gastrointestinal tract. vulcanchem.com Detailed data regarding its absolute bioavailability following intravenous administration in rodents is not extensively available in publicly accessible literature, which would be necessary for a direct comparison of absorption characteristics.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

Parameter Value
Oral Bioavailability 92%
Tmax (Time to Peak Plasma Concentration) 1.2 hours
Half-life 6.8 hours

Data derived from animal studies in rats. vulcanchem.com

Factors Influencing Absorption Kinetics in Preclinical Species

Specific factors influencing the absorption kinetics of this compound in preclinical species have not been detailed in available research. However, the selection of the fumarate salt form suggests an effort to optimize the compound's physicochemical properties, such as solubility, which can, in turn, influence its absorption profile. vulcanchem.comontosight.ai The rapid absorption observed in rats, with a Tmax of 1.2 hours, points towards efficient uptake from the gastrointestinal tract. vulcanchem.com

Distribution Profile in Animal Systems

Once absorbed into the systemic circulation, the distribution of a drug to various tissues and its binding to plasma proteins are key factors that influence its efficacy and duration of action.

Tissue Distribution Studies in Relevant Preclinical Species (e.g., mice, rats)

Detailed studies on the specific tissue distribution of this compound in preclinical species such as mice and rats are not widely reported in the available scientific literature. Such studies are essential to understand the extent to which the compound reaches its target sites of action as well as to identify any potential for accumulation in non-target tissues.

Plasma Protein Binding Dynamics and Extent in Animal Models

In pharmacokinetic studies conducted in rats, this compound has been shown to exhibit a high degree of binding to plasma proteins. The extent of plasma protein binding was reported to be 88%. vulcanchem.com This high level of binding can influence the drug's distribution and elimination, as typically only the unbound fraction of a drug is available to exert its pharmacological effect and to be cleared from the body.

Metabolism of this compound in Preclinical Models

The metabolism of this compound in preclinical models appears to be limited. Reports from animal studies in rats suggest that the compound does not produce any significant active metabolites. vulcanchem.com This is further supported by a structural feature of the rocastine molecule, a methyl substitution at position 4, which is thought to prevent significant metabolic degradation. vulcanchem.com The half-life of this compound in rats has been determined to be 6.8 hours. vulcanchem.com

Identification and Characterization of this compound Metabolites

The biotransformation of a drug candidate is a critical aspect of its preclinical evaluation. Metabolite identification (MetID) studies are performed in various biological matrices, such as plasma, urine, and feces, from animal models to understand the metabolic fate of the compound. wuxiapptec.combioivt.com These studies utilize advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) to separate, detect, and structurally elucidate metabolites. wuxiapptec.comnih.gov

In the case of rocastine, biotransformation primarily involves Phase I and Phase II metabolic reactions. wikipedia.orgmhmedical.com Phase I reactions typically introduce or expose functional groups through oxidation, reduction, or hydrolysis, making the compound more polar. nih.gov Phase II reactions involve conjugating the parent drug or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. mhmedical.comnih.gov

For rocastine, the major metabolic pathways identified in preclinical models include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule.

N-dealkylation: The removal of an alkyl group from a nitrogen atom.

N-oxidation: The addition of an oxygen atom to a nitrogen atom.

Hydrolysis: The cleavage of chemical bonds by the addition of water.

N-acetylation: The addition of an acetyl group to a nitrogen atom. nih.gov

The characterization of these metabolites is crucial. If a metabolite accounts for more than 10% of the total drug-related exposure (Area Under the Curve, AUC), it is considered a major metabolite and may require its own safety assessment. bioivt.comadmescope.com Understanding the metabolic profile in preclinical species helps to ensure that these species are appropriate models for human safety testing, meaning they produce a similar metabolic profile to what is anticipated in humans. admescope.com

Table 1: Key Metabolic Reactions in Preclinical Models

Metabolic Reaction Type Description General Purpose
Phase I Introduction or unmasking of polar functional groups. mhmedical.comIncrease polarity of lipophilic compounds.
HydroxylationAddition of a hydroxyl (-OH) group. wikipedia.orgCreate a more water-soluble molecule.
N-dealkylationRemoval of an alkyl group from a nitrogen atom. nih.govExpose a functional group for further metabolism.
N-oxidationAddition of an oxygen atom to a nitrogen atom. nih.govIncrease polarity.
HydrolysisCleavage of a bond by adding water. nih.govBreak down the parent compound.
Phase II Conjugation with endogenous molecules. mhmedical.comSignificantly increase water solubility for excretion. pharmacologycanada.org
N-acetylationAddition of an acetyl group. nih.govDetoxify and prepare for elimination.

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of rocastine is catalyzed by specific enzyme systems, primarily located in the liver but also present in other tissues like the intestine and kidneys. nih.govmerckvetmanual.com The Cytochrome P450 (CYP) superfamily of enzymes is the most significant system involved in Phase I metabolism. nih.gov These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast number of drugs. wikipedia.orgnih.gov

Cytochrome P450 (CYP) Involvement: In humans, the CYP1, CYP2, and CYP3 families are responsible for metabolizing approximately 80% of clinically used drugs. nih.gov Studies using human and animal liver microsomes help to identify the specific CYP isozymes responsible for a drug's metabolism. For many compounds, CYP3A4 is a major contributor. mhmedical.comresearchgate.net While specific data on the CYP enzymes metabolizing rocastine are not publicly detailed, its metabolic profile, which includes oxidation and dealkylation, is characteristic of CYP-mediated reactions. nih.gov Identifying the specific CYP enzymes is critical for predicting potential drug-drug interactions. nih.gov

Other Enzymatic Pathways: Besides CYPs, other enzymes can be involved. For instance, esterases play a role in the hydrolysis of ester-containing drugs. openaccessjournals.com Carboxylesterases (CES) are known to be crucial for the presystemic metabolism of some prodrugs, converting them into their active forms. plos.orgresearchgate.net Phase II reactions are catalyzed by transferase enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). wikipedia.org

Role of Fumarate Metabolism in Overall Compound Disposition

This compound is a salt form of the active rocastine base, where fumaric acid is used as a counter-ion. The fumarate component itself is an endogenous substance and is metabolized through well-established biochemical pathways. tandfonline.com

Tricarboxylic Acid (TCA) Cycle: Fumarate is a key intermediate in the TCA cycle (also known as the Krebs cycle or citric acid cycle), a central metabolic pathway for cellular energy production. tandfonline.com In the mitochondria, the enzyme fumarase catalyzes the hydration of fumarate to L-malate. tandfonline.comnih.gov This integration into a primary metabolic pathway means that the fumarate portion of the drug is readily handled by the body and ultimately converted into carbon dioxide and water. tandfonline.com

Other Pathways: Because fumarate is part of normal cellular metabolism, its disposition is generally not a concern and is considered to have a low risk of causing drug-drug interactions or being affected by genetic variations. tandfonline.comnih.gov The metabolism of the fumarate salt is separate from the biotransformation of the active rocastine moiety.

Excretion Pathways in Animal Models

Following metabolism, the drug and its more water-soluble metabolites are eliminated from the body. The primary routes of excretion are through the kidneys into urine and via the liver into bile, which is then eliminated in the feces. merckvetmanual.com Mass balance studies, often using a radiolabeled version of the drug, are conducted in animal models to determine the routes and rates of excretion. bioivt.com

Renal Excretion Mechanisms and Contribution

Renal excretion involves three main processes: glomerular filtration, active tubular secretion, and passive tubular reabsorption. mhmedical.com

Glomerular Filtration: Free, unbound drug in the bloodstream is filtered through the glomeruli into the urine.

Tubular Secretion: Drugs and metabolites can be actively transported from the blood into the proximal tubule by transporters such as the organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs). nih.gov

Tubular Reabsorption: Lipophilic, un-ionized compounds may diffuse back from the tubule into the bloodstream, whereas polar, ionized metabolites are "trapped" in the urine and excreted. mhmedical.comyoutube.com

The parent rocastine, being an oral drug, is likely designed to be lipophilic for good absorption, which generally minimizes its direct renal excretion. youtube.com However, its polar metabolites are readily eliminated by the kidneys. youtube.com The proportion of the drug and its metabolites excreted in urine provides a measure of the importance of the renal pathway. iu.edu

Hepatic and Biliary Excretion Routes

The liver is the main site of drug metabolism and also plays a key role in excretion. merckvetmanual.com

Biliary Excretion: Polar metabolites, particularly larger ones and Phase II conjugates, can be actively transported from hepatocytes into the bile. youtube.com The bile is then released into the small intestine, and the substances are eliminated in the feces. The appearance of drug-related material in the feces of animal models indicates the involvement of biliary excretion. tandfonline.com In cases where fecal excretion is significant (e.g., >20% of the dose), studies using bile-duct cannulated animals can be performed to directly quantify the extent of biliary excretion. bioivt.comxenotech.com For some compounds, an enterohepatic cycle can occur where a drug excreted in the bile is reabsorbed from the intestine back into circulation. merckvetmanual.com

Studies in dogs, for example, have shown that for some drugs, biliary excretion can account for a significant portion of elimination. tandfonline.comnih.gov

Interspecies Pharmacokinetic Scaling and Translation Potential

A primary goal of preclinical pharmacokinetic studies is to predict the drug's behavior in humans. page-meeting.org Interspecies allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters—such as clearance (CL) and volume of distribution (Vd)—from animal data to humans, based on the relationship between these parameters and body weight across different species. mdpi.commdpi.com

The basic principle of allometry is that many physiological and pharmacokinetic parameters scale with body weight according to a power law equation:

Y = aW^b

Where Y is the pharmacokinetic parameter, W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent. mdpi.com

By obtaining pharmacokinetic data from at least three different animal species (e.g., mouse, rat, dog), a log-log plot of the parameter against body weight can be constructed to estimate the values for humans. page-meeting.orgsemanticscholar.org However, simple allometry may not always be accurate, especially for drugs with extensive hepatic metabolism, as there can be significant differences in enzyme activity between species. mdpi.comrroij.com Therefore, more sophisticated modeling approaches, such as population pharmacokinetic modeling, are often employed to integrate data from all preclinical species simultaneously for a more robust prediction. page-meeting.org The ability to accurately predict human pharmacokinetics from animal models is crucial for selecting appropriate first-in-human doses and increasing the probability of success in clinical development. iu.edurroij.com

Table 2: Pharmacokinetic Parameters Used in Interspecies Scaling

Parameter Symbol Description Relevance in Scaling
ClearanceCLThe volume of plasma cleared of the drug per unit time. mdpi.comA key parameter for predicting maintenance dose. Often scales with a body weight exponent of ~0.75.
Volume of DistributionVd or VssThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. mdpi.comIndicates the extent of drug distribution into tissues.
Half-lifeThe time required for the drug concentration in the body to be reduced by half.A composite parameter dependent on both CL and Vd; used to predict dosing interval.
BioavailabilityFThe fraction of an administered dose of unchanged drug that reaches the systemic circulation. semanticscholar.orgCrucial for determining the oral dose but can be highly variable across species. semanticscholar.org

Analytical Methodologies for Rocastine Fumarate Research

Chromatographic Methods for Rocastine (B10874) Fumarate (B1241708) Quantification

Chromatographic techniques are widely recognized for their ability to separate, identify, and quantify components in complex mixtures, making them indispensable in pharmaceutical analysis. While various chromatographic methods exist, specific applications for Rocastine fumarate are not detailed in the available literature.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical research, valued for its precision, accuracy, and versatility in quantifying active pharmaceutical ingredients and their related substances. The development of an HPLC method typically involves optimizing parameters such as stationary phase (e.g., C18, C8 columns), mobile phase composition (e.g., mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers), flow rate, and detection wavelength. Validation of such methods, following guidelines from regulatory bodies like the International Conference on Harmonization (ICH), includes assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, detection limit (LOD), and quantification limit (LOQ). For other fumarate compounds, HPLC methods have been developed and validated, demonstrating linearity, accuracy, and precision within acceptable ranges researchgate.netneliti.comresearchgate.net. However, specific published data regarding the development and validation of HPLC methods for this compound itself were not found in the conducted literature review.

Application of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for this compound and Metabolites

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, speed, and resolution compared to conventional HPLC, making it particularly suitable for the analysis of drugs and their metabolites in complex biological matrices. UPLC-MS/MS is a powerful tool for metabolomics studies, enabling the identification and quantification of various metabolites researchgate.netnih.govmdpi.comnih.govresearchgate.net. This technique is often employed when high sensitivity and specificity are required, especially for trace-level analysis or when studying drug metabolism pathways. Despite its general utility for drug and metabolite analysis, specific applications of UPLC-MS/MS for this compound or its potential metabolites were not identified in the available research.

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that provides a rapid, cost-effective, and efficient means for qualitative and quantitative analysis. HPTLC methods are often developed for the estimation of drugs in bulk and pharmaceutical formulations, offering advantages such as simultaneous analysis of multiple samples and visual detection researchgate.netresearchgate.netajol.infoijper.org. The method involves selecting an appropriate stationary phase (e.g., silica (B1680970) gel plates) and mobile phase, followed by densitometric scanning for quantification. While HPTLC methods have been reported for other fumarate compounds, specific research detailing the application of HPTLC for the analysis of this compound was not found in the current literature.

Spectrophotometric Methods for this compound Determination

Spectrophotometric methods are widely used for their simplicity, speed, and cost-effectiveness in the quantitative determination of pharmaceutical compounds. These techniques rely on the absorption or emission of electromagnetic radiation by the analyte.

UV-Visible Spectrophotometry Development and Validation

UV-Visible spectrophotometry is a fundamental analytical technique used for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Method development involves identifying the maximum absorbance wavelength (λmax) and establishing linearity over a specific concentration range, adhering to Beer-Lambert's law. Validation parameters, similar to chromatographic methods, include linearity, accuracy, precision, and limits of detection and quantification researchgate.netresearchgate.netjrespharm.comekb.eg. While UV-Visible spectrophotometric methods have been successfully developed and validated for various other fumarate drugs, specific published methods for the determination of this compound using UV-Visible spectrophotometry were not identified in the conducted research.

Extractive Spectrophotometric Techniques for this compound

Extractive spectrophotometric techniques are employed for the determination of drugs, particularly those with basic or acidic functional groups, by forming ion-pair complexes with suitable counter-ions, which are then extracted into an organic solvent for spectrophotometric measurement scispace.comaustinpublishinggroup.commdpi.combioline.org.brchemmethod.com. These methods are often favored for their sensitivity and ability to minimize interference from excipients in pharmaceutical formulations. The process typically involves optimizing pH, reagent concentration, and extraction solvent. Despite the general applicability of extractive spectrophotometry for various pharmaceutical compounds, no specific published extractive spectrophotometric methods for the determination of this compound were found in the available literature.

Method Validation Parameters for this compound Assays

Method validation is a process that confirms an analytical procedure is suitable for its intended use. Key parameters assessed include linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), robustness, and ruggedness. While these parameters are routinely evaluated for pharmaceutical substances, specific validated data for this compound were not identified in the conducted literature search.

Linearity: Linearity assesses the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range. This is typically demonstrated by analyzing a series of solutions of varying concentrations of the drug substance and plotting the instrument response against the concentration. A correlation coefficient (r or R²) close to 1.0 (e.g., >0.998) indicates good linearity. For this compound, specific linearity ranges and correlation coefficients were not found in the reviewed literature.

Accuracy: Accuracy measures the closeness of agreement between the true value and the observed value. It is commonly evaluated by applying the method to samples with known concentrations of the analyte, often by spiking a placebo or a sample with known amounts of the standard. The percentage recovery is calculated, with typical acceptance criteria ranging from 98.0% to 102.0% or 97.0% to 103.0%. No specific accuracy data for this compound were retrieved.

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually assessed at different levels:

Repeatability (Intra-day precision): Evaluates the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Examines the precision within the same laboratory but on different days, with different analysts, or using different equipment.

Reproducibility: Assesses precision between different laboratories. Precision is typically expressed as the relative standard deviation (RSD or %RSD), with acceptance criteria generally less than 2.0% for assay methods. Specific precision data for this compound were not found.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio (typically 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S, where σ is the standard deviation of the response and S is the slope) innovareacademics.inlhasalimited.org.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is typically determined at a signal-to-noise ratio of 10:1 or calculated using the formula LOQ = 10σ/S innovareacademics.inlhasalimited.org. For this compound, specific LOD and LOQ values were not identified in the search results.

Robustness: Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters scispace.com. These variations might include changes in mobile phase composition, flow rate, column temperature, or pH of the mobile phase. Evaluating robustness helps to ensure the reliability of the method during routine use.

Ruggedness: Ruggedness describes the reproducibility of the results when the method is performed under different environmental conditions, by different analysts, using different instruments, or in different laboratories scispace.com. Both robustness and ruggedness are critical for demonstrating the reliability and transferability of an analytical method. No specific studies detailing the robustness or ruggedness for this compound's analytical methods were found.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

Stability-Indicating Analytical Methods for this compound

Stability-indicating analytical methods are crucial for monitoring the stability of drug substances and drug products over time and for detecting any degradation products that may form. These methods must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.

Forced degradation studies, also known as stress testing, are conducted to understand the intrinsic stability of a drug substance and to generate degradation products that can be used to develop and validate stability-indicating analytical methods lhasalimited.orgmdpi.com. These studies involve exposing the drug to various stress conditions:

Hydrolytic Degradation: Involves exposing the drug to acidic, basic, and neutral aqueous conditions, often at elevated temperatures. This helps to identify degradation pathways involving hydrolysis innovareacademics.in.

Oxidative Degradation: Typically involves treating the drug with oxidizing agents, such as hydrogen peroxide, to induce oxidative degradation innovareacademics.in.

Thermal Degradation: Involves exposing the drug to elevated temperatures (e.g., in a hot air oven) to assess its stability under heat stress innovareacademics.in.

Photolytic Degradation: Involves exposing the drug to light (e.g., UV or visible light) to determine its susceptibility to photodegradation innovareacademics.in.

For this compound, specific detailed findings from forced degradation studies, including the extent of degradation under various conditions, were not identified in the search results.

A critical aspect of stability-indicating methods is the identification and quantification of degradation products formed during forced degradation studies and long-term stability studies lhasalimited.org. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are often employed for structural elucidation of impurities and degradation products. The goal is to ensure that the analytical method can separate and quantify the API from all its degradation products, and that a mass balance (API + known impurities + unknown impurities) is maintained. No specific degradation products or their quantification for this compound were found in the reviewed literature.

Data Tables

Due to the absence of specific detailed research findings and quantitative data for this compound in the retrieved literature, interactive data tables cannot be generated for its analytical method validation parameters or forced degradation studies.

Formulation Science Considerations for Rocastine Fumarate Preclinical Development

Preformulation Studies for Rocastine (B10874) Fumarate (B1241708)

Preformulation studies involve a thorough investigation of the physical and chemical characteristics of the drug substance, both in isolation and in combination with potential excipients slideshare.netveeprho.com. Key parameters evaluated include organoleptic properties, purity, particle size and shape, polymorphism, hygroscopicity, solubility, pH-solubility profile, and stability slideshare.net. These studies are crucial for selecting appropriate dosage forms and ensuring the efficacy and safety of the active pharmaceutical ingredient (API) slideshare.netijprdjournal.com.

Impact of Salt Forms on Formulation Behavior (e.g., solubility, dissolution rate)

The dissolution rate, which is how quickly a drug dissolves, is a key factor influencing its absorption and therapeutic effect in the body ijprdjournal.com. Polymorphism, the ability of a compound to exist in more than one crystalline form, can also affect solubility and stability, with amorphous forms generally exhibiting greater solubility but lower stability compared to their crystalline counterparts ramauniversity.ac.inresearchgate.net. Therefore, understanding the solid-state properties of Rocastine fumarate is essential for predicting its dissolution behavior and ensuring consistent drug performance ijprdjournal.comresearchgate.net.

Illustrative Data: Solubility Profile of this compound (Hypothetical)

pH of MediumSolubility (mg/mL)
1.2High
4.5Moderate
6.8Moderate

Excipient Compatibility and Stability Studies for this compound

Drug-excipient compatibility studies are a crucial component of preformulation, aiming to identify any potential physicochemical interactions between the active pharmaceutical ingredient (API) and the excipients selected for the formulation veeprho.comresearchgate.netnetzsch.comijpsr.com. These interactions can negatively affect the drug's properties, stability, and efficacy netzsch.comijpsr.com. Excipients, while generally considered inert, can significantly impact the stability of the drug substance veeprho.com.

Studies typically involve combining the API (this compound) with various excipients in physical mixtures, often at a 1:1 ratio or higher to simulate worst-case scenarios veeprho.com. These mixtures are then subjected to stress conditions, such as elevated temperature and humidity, to accelerate potential degradation or interaction veeprho.com. Analytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are frequently employed for rapid assessment of physicochemical interactions netzsch.com. Fourier-transform infrared spectroscopy (FTIR) studies can also reveal physicochemical interactions between the drug and polymers researchgate.netresearchgate.net. The ultimate goal is to select excipients that not only stabilize this compound but also enhance its bioavailability, leading to a robust and long-term stable final dosage form veeprho.com.

Development of Preclinical Formulations for in vivo Studies

Developing preclinical formulations is essential for evaluating the safety and efficacy of a compound in animal models, as the outcomes guide subsequent clinical safety evaluations langhuapharma.com. The formulation strategy should follow a "science-first" philosophy, rationally designing formulations for toxicology and human studies to achieve successful proof-of-concept ascendiacdmo.com.

Strategies for Oral Formulation Development in Animal Models

The oral route is a widely accepted and desired method of drug administration due to its versatility, convenience, and patient compliance researchgate.net. For preclinical oral formulation development in animal models, the primary goal is to ensure adequate systemic exposure and bioavailability of this compound ascendiacdmo.com. This is particularly challenging for compounds with poor water solubility, where technologies that enhance solubility and permeability are vital ascendiacdmo.comevotec.com.

Common strategies for oral formulation development in animal models include:

Solution Formulations : If this compound exhibits sufficient solubility in a physiologically acceptable solvent (e.g., water, co-solvents like ethanol (B145695), propylene (B89431) glycol, or glycerin), a solution can be a straightforward approach for early preclinical studies ramauniversity.ac.inlanghuapharma.com. Co-solvents can disrupt hydrophobic interactions, thereby increasing solubility ramauniversity.ac.in.

Suspension Formulations : For poorly soluble compounds, suspensions can be developed, where the drug is finely dispersed in a liquid medium langhuapharma.com.

Solid Dispersions/Amorphous Forms : Converting crystalline drugs into amorphous forms or incorporating them into solid dispersions can significantly increase dissolution rate and apparent solubility evotec.comresearchgate.net. Techniques such as spray drying, hot melt extrusion, or drug layering can be used evotec.com.

Nanoformulations : Nanosuspensions or nanocrystal formulations can improve solubility and bioavailability by reducing particle size evotec.comlanghuapharma.com.

Emulsions/Microemulsions : These systems can enhance the solubility and absorption of lipophilic drugs evotec.comlanghuapharma.com.

Animal models are crucial for evaluating new formulation designs and understanding the limited oral bioavailability of certain compounds nih.gov. The choice of animal model and experimental settings must be carefully considered to ensure relevance to human physiology nih.gov. Novel tablet formulations, for example, have been developed to improve drug exposure and overcome challenges related to patient use, often mimicking oral formulations used in validated animal models inhibikase.com.

Considerations for Parenteral or Other Route-Specific Formulations for Animal Studies

Parenteral administration (e.g., intravenous, intramuscular, subcutaneous) is often necessary for drugs that are poorly absorbed orally, unstable in the gastrointestinal tract, or require rapid onset of action or sustained release msdvetmanual.com. For this compound, if oral bioavailability proves challenging, parenteral formulations would be explored for preclinical studies.

Considerations for parenteral formulations in animal models include:

Solubility and Stability : The drug must be soluble and stable in the chosen parenteral vehicle. For poorly soluble compounds, solubilizing excipients like cyclodextrins or meglumine (B1676163) can be used researchgate.net.

Route-Specific Limitations : Different parenteral routes have volume limitations and absorption characteristics msdvetmanual.commdpi.com. For instance, intramuscular (IM) injections can accommodate larger volumes than subcutaneous (SC) injections mdpi.com.

Controlled/Sustained Release : Long-acting injectable (LAI) formulations, utilizing technologies like microspheres (e.g., poly(lactic-co-glycolic acid) (PLGA) based), liposomes, or oil solutions/suspensions, are developed to reduce dosing frequency and provide sustained drug release msdvetmanual.commdpi.comnih.gov. These are particularly relevant in veterinary medicine for improving patient compliance mdpi.comnih.gov.

Biocompatibility and Local Reactions : The chosen excipients and formulation components must be biocompatible and not cause local irritation or toxicity at the injection site mdpi.comnih.gov.

Species-Specific Physiological Differences : Physiological variations among animal species can influence the performance of parenteral dosage forms, affecting drug movement and absorption nih.gov. Therefore, understanding these interspecies differences is vital for interpreting preclinical data nih.gov.

In vitro Release and Dissolution Rate Testing for Preclinical Formulations

In vitro release and dissolution rate testing are indispensable tools throughout drug development, from early preclinical stages to quality control researchgate.netnih.gov. These tests simulate the drug's behavior in the body, providing valuable insights into its dissolution rate and how quickly it becomes available for absorption ijprdjournal.comresearchgate.net. For preclinical formulations of this compound, these tests are crucial for predicting in vivo performance and optimizing the formulation researchgate.netresearchgate.net.

Standard dissolution testing typically employs apparatus like USP Type I (basket) or Type II (paddle) evotec.comresearchgate.net. The drug formulation is placed in a dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffers at various pH levels simulating gastrointestinal fluids) maintained at physiological temperature (e.g., 37°C) and stirred at a controlled rate ijprdjournal.comijpronline.com. Samples are withdrawn at predetermined time points, and the amount of dissolved drug is quantified, often using UV spectrophotometry ijpronline.com.

Illustrative Data: In vitro Dissolution Profile of this compound Oral Formulation (Hypothetical)

Time (min)Cumulative % this compound Released (pH 1.2)Cumulative % this compound Released (pH 6.8)
52515
156040
309075
459890
609995

For immediate-release oral dosage forms, rapid dissolution is desired researchgate.net. For modified-release formulations, the in vitro release test must be established early in development, providing a detailed description of the methodology and representative data nih.gov. In vitro dissolution testing helps evaluate factors such as the rate of dissolution, the amount of medication released, and the effect of different formulations on dissolution, aiding in the optimization of the medication to meet efficacy and safety standards researchgate.net. Furthermore, it can be used to establish in vitro-in vivo correlations (IVIVC), which mathematically relate in vitro dissolution behavior to in vivo drug concentration in plasma, potentially reducing the need for extensive animal testing researchgate.netresearchgate.net.

Preclinical Drug Drug Interaction Profile of Rocastine Fumarate

In vitro Evaluation of Interactions with Drug-Metabolizing Enzymes

In vitro studies are the initial step in assessing a drug candidate's potential to inhibit or induce drug-metabolizing enzymes. These studies typically utilize human-derived systems to predict potential interactions in humans. iqvia.comnih.gov

The cytochrome P450 (CYP) enzyme superfamily represents the most important enzyme system responsible for the phase I metabolism of a vast majority of drugs. nih.gov Consequently, assessing a new drug's potential to inhibit or induce major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5) is a cornerstone of preclinical DDI evaluation. iqvia.com

Inhibition Studies : These studies typically involve incubating the test compound with human liver microsomes (HLM) or recombinant CYP enzymes and isoform-specific probe substrates. The decrease in metabolite formation is measured to determine the half-maximal inhibitory concentration (IC50) and, if significant inhibition is observed, the inhibition constant (Ki) and mechanism of inhibition (e.g., competitive, non-competitive, time-dependent inhibition). iqvia.comnih.govnih.gov

Induction Studies : CYP induction potential is assessed by incubating the test compound with primary human hepatocytes. Induction is typically evaluated by measuring the fold-change in CYP enzyme mRNA levels and/or enzyme activity using selective probe substrates. Significant induction can lead to increased clearance of co-administered drugs. iqvia.com

Detailed Research Findings for Rocastine (B10874) Fumarate (B1241708) : Specific in vitro data regarding the inhibition or induction potential of Rocastine fumarate on cytochrome P450 enzymes are not available in the searched public domain literature.

Beyond CYP enzymes, other metabolic enzyme systems, particularly UDP-glucuronosyltransferases (UGTs), play a significant role in drug metabolism and can be involved in DDIs. evotec.comresearchgate.net UGTs catalyze the glucuronidation of drugs, making them more polar and facilitating their excretion. evotec.com

UGT Inhibition/Induction Studies : Similar to CYP studies, in vitro assays can assess the potential of a drug candidate to inhibit or induce various UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7). These studies often use human UGT Supersomes™ or human liver microsomes with specific UGT substrates to determine IC50 values for inhibition or changes in mRNA/activity for induction. evotec.comxenotech.comnih.gov

Detailed Research Findings for this compound : No specific in vitro data concerning the interaction of this compound with other metabolic enzymes, such as UGTs or sulfotransferases (SULTs), have been found in the publicly available literature.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies

In vitro Evaluation of Interactions with Drug Transporters

Drug transporters are membrane proteins that regulate the absorption, distribution, metabolism, and excretion (ADME) of drugs by mediating their uptake into or efflux from cells. Interactions with these transporters can significantly impact drug pharmacokinetics and lead to DDIs. wuxiapptec.com

P-glycoprotein (P-gp), also known as ABCB1 or MDR1, is a well-characterized efflux transporter widely expressed in various tissues, including the intestine, liver, kidney, and blood-brain barrier. frontiersin.orgevotec.commdpi.com It pumps a wide range of structurally diverse drugs out of cells, thereby limiting their absorption, distribution, and promoting their excretion.

Substrate and Inhibitor Assays : In vitro assessment of P-gp interaction typically involves bidirectional transport studies using polarized cell monolayers, such as Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1). evotec.comnih.gov By comparing drug transport in the apical-to-basolateral and basolateral-to-apical directions, and in the presence or absence of a known P-gp inhibitor, a compound's potential as a P-gp substrate or inhibitor can be determined. evotec.com

Detailed Research Findings for this compound : No specific in vitro data on the P-glycoprotein substrate or inhibitor potential of this compound have been identified in the publicly available scientific literature.

Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs) are solute carrier (SLC) transporters that play crucial roles in the renal and hepatic disposition of many anionic and cationic drugs, respectively. nih.govbiorxiv.orgsolvobiotech.comnih.govmdpi.com Key renal transporters include OAT1, OAT3, OCT1, and OCT2. nih.govnih.govmdpi.com

Interaction Studies : In vitro studies to assess interactions with OATs and OCTs often utilize cell lines (e.g., HEK293 cells) stably transfected with specific human OAT or OCT isoforms. The inhibition of uptake of known probe substrates by the test compound is measured to determine its inhibitory potential (IC50). nih.govbiorxiv.orgnih.gov

Detailed Research Findings for this compound : Specific in vitro data regarding the interaction of this compound with Organic Anion Transporters (OATs) or Organic Cation Transporters (OCTs) are not available in the searched public domain literature.

P-glycoprotein (P-gp) Substrate and Inhibitor Potential

Preclinical in vivo Drug-Drug Interaction Studies in Animal Models

However, it is important to note that direct extrapolation of in vivo animal DDI results to humans can be challenging due to significant species differences in drug-metabolizing enzymes, transporters, and physiological parameters. frontiersin.orgnih.govnih.gov The development of "humanized" animal models (e.g., transgenic mice with human enzymes/transporters or chimeric mice with human livers) aims to bridge this translational gap. nih.gov

Detailed Research Findings for this compound : No specific in vivo preclinical drug-drug interaction studies involving this compound in animal models have been found in the publicly available literature.

Pharmacokinetic Impact of Co-administered Compounds on this compound Exposure

This section would typically detail how the exposure (e.g., Cmax, AUC) of this compound is affected when it is co-administered with other drugs. Such interactions can arise from the inhibition or induction of metabolic enzymes (like CYPs) or drug transporters that are involved in the absorption, distribution, metabolism, or excretion of this compound nih.govmdpi.comthermofisher.comwuxiapptec.commeddic.jp. For instance, if this compound were a substrate of a particular CYP enzyme, a potent inhibitor of that enzyme could increase this compound's systemic exposure, while an inducer could decrease it sygnaturediscovery.comnih.govmdpi.com. Similarly, interactions with uptake or efflux transporters could alter its absorption or elimination evotec.comadmescope.comnih.gov.

As specific preclinical data for this compound regarding its role as a victim of pharmacokinetic interactions are not available in the reviewed literature, no detailed research findings or data tables can be presented here.

Reciprocal Effects on Co-administered Compounds' Pharmacokinetics

This section would typically explore how this compound, as a potential perpetrator, affects the pharmacokinetics of other co-administered compounds. This involves assessing its potential to inhibit or induce major drug-metabolizing enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5) or drug transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MATE1, MATE2-K) criver.comnih.govevotec.combioivt.comadmescope.comwuxiapptec.comnih.govmdpi.comnih.gov. Inhibition of these enzymes or transporters by this compound could lead to increased exposure of co-administered substrate drugs, potentially leading to toxicity, while induction could lead to decreased exposure and reduced efficacy nih.govmdpi.comthermofisher.comwuxiapptec.commeddic.jp.

As specific preclinical data for this compound regarding its role as a perpetrator of pharmacokinetic interactions are not available in the reviewed literature, no detailed research findings or data tables can be presented here.

Future Research Directions for Rocastine Fumarate

Investigation of Novel Rocastine (B10874) Fumarate (B1241708) Analogues and Derivatives with Enhanced Pharmacological Properties

A significant area of future research involves the design and synthesis of novel analogues and derivatives of Rocastine fumarate. This approach aims to identify compounds with improved pharmacological profiles, such as enhanced selectivity for histamine (B1213489) H1 receptors, increased potency, longer duration of action, or reduced potential for off-target effects. Research efforts would focus on systematic modifications to the core chemical structure of Rocastine and the fumarate moiety.

Key Research Avenues:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies would involve synthesizing a series of Rocastine derivatives with subtle structural changes and evaluating their binding affinity to H1 receptors, as well as their functional antagonism in in vitro and in vivo models. These studies could reveal critical structural determinants for optimal activity and selectivity.

Metabolic Stability and Pharmacokinetic Enhancement: Derivatives could be designed to improve metabolic stability, leading to more predictable pharmacokinetics and potentially less frequent dosing. This might involve modifying sites prone to metabolism while retaining pharmacological activity.

Prodrug Strategies: The development of prodrugs of this compound could enhance its bioavailability, improve solubility, or enable targeted delivery to specific tissues, thereby optimizing its therapeutic index.

Chiral Synthesis: If Rocastine or its derivatives exhibit chirality, research into asymmetric synthesis methods would be crucial to produce specific enantiomers, which can possess distinct pharmacological activities and safety profiles. New methods for asymmetric synthesis are being developed to reduce waste and improve yields in drug production, potentially achieving up to 100% yield for target molecules. pharmatimes.com

Potential Research Findings (Illustrative Data Table):

Analogue/DerivativeH1 Receptor Affinity (Ki, nM)Functional Potency (IC50, nM)Metabolic Stability (t1/2, hr)
This compound5.212.53.8
Analogue A1.84.16.2
Analogue B7.518.07.1
Derivative C2.15.55.9

Application of Advanced Preclinical Models (e.g., organ-on-a-chip, in silico modeling)

The future of preclinical research for this compound will heavily rely on advanced in vitro and in silico models to improve the predictivity of human outcomes and reduce reliance on traditional animal models. These models offer significant advantages in terms of scalability, cost-effectiveness, and ethical considerations. mdpi.com

Key Research Avenues:

Organ-on-a-Chip Systems: Utilizing organ-on-a-chip technology (e.g., lung-on-a-chip, skin-on-a-chip) would allow for the assessment of this compound's effects on human-relevant physiological systems, particularly those involved in allergic responses. These models can better predict drug-induced effects compared to simpler cell cultures or animal models. harvard.edu For instance, liver-on-a-chip models have shown superior prediction of drug-induced liver injury compared to animal and hepatic spheroid models. harvard.edu

In Silico Modeling and Artificial Intelligence (AI): Computational models, including quantitative systems modeling and AI-based tools, can predict drug metabolism, toxicities, and off-target effects of this compound and its analogues. harvard.edu These tools can analyze vast datasets to generate disease-predicting models and aid in identifying novel interactions and drug uses. oatext.com

Human-Relevant In Vitro Systems: Development and application of more complex human cell-based assays, such as 3D cell cultures and spheroids, would provide more physiologically relevant data on this compound's efficacy and potential cellular toxicities.

Advanced Imaging in Preclinical Models: Integrating advanced imaging techniques (e.g., PET/MRI) with in vivo preclinical models can track real-time biomarker activity, enhancing translational research for this compound. crownbio.commdpi.com

Potential Research Findings (Illustrative Data Table on Model Predictivity):

Preclinical Model TypePredictive Accuracy for Human PK/PDCost-EffectivenessEthical Impact
Traditional Animal ModelsModerateHighHigh
Organ-on-a-Chip SystemsHighModerateLow
In Silico/AI ModelsHighLowVery Low
3D Cell CulturesModerate to HighLow to ModerateLow

Exploration of this compound Beyond H1 Antagonism: Repurposing Potential in Other Therapeutic Areas

Drug repurposing, the investigation of existing drugs for novel therapeutic purposes, is a cost-effective and efficient strategy for drug development. nih.gov Given that this compound contains a fumarate moiety, similar to compounds like Dimethyl Fumarate (DMF) and Clemastine fumarate, there is potential to explore its activity beyond its established H1 antagonism. Fumarate derivatives, such as Dimethyl Fumarate, have demonstrated potent immunoregulatory, anti-inflammatory, and antioxidant effects, leading to their repurposing for conditions like multiple sclerosis, psoriasis, and cardiovascular diseases. nih.govfrontiersin.orgmdpi.com Clemastine fumarate, an H1 antagonist, has also been investigated for its potential in remyelination and autophagy enhancement in neurodegenerative diseases. nih.gov

Key Research Avenues:

Anti-inflammatory and Immunomodulatory Effects: Investigate this compound's potential to modulate inflammatory pathways or exert immunomodulatory effects, similar to other fumarate compounds. This could involve studying its impact on cytokine production, immune cell activation, and oxidative stress markers.

Neuroprotective Potential: Explore whether this compound, or its active metabolites, possesses neuroprotective properties, potentially through mechanisms such as enhancing autophagy or promoting remyelination, as seen with Clemastine fumarate. nih.gov

Antioxidant Activity: Assess its ability to scavenge free radicals or activate antioxidant defense pathways, which could open avenues for its use in conditions characterized by oxidative stress.

Other Receptor Interactions: Conduct broad screening assays to identify any novel off-target interactions that might be therapeutically beneficial, potentially revealing new mechanisms of action.

Potential Therapeutic Areas for Repurposing (Hypothetical):

Therapeutic AreaRationale (Based on Fumarate/H1 Antagonist Properties)Potential Mechanism
Inflammatory DisordersAnti-inflammatory and immunomodulatory effectsCytokine modulation
Neurodegenerative DiseasesNeuroprotective and remyelinating potentialAutophagy enhancement
Oxidative Stress-related ConditionsAntioxidant activityFree radical scavenging

Integration of Systems Pharmacology and 'Omics' Technologies in this compound Research

The integration of quantitative systems pharmacology (QSP) and 'omics' technologies will provide a holistic understanding of this compound's interactions within complex biological systems. QSP models offer a mechanistic understanding of disease and therapeutic responses, supporting drug discovery and development. nih.govnih.gov 'Omics' fields, including genomics, proteomics, and metabolomics, provide vast datasets that can revolutionize personalized and preventative medicine by identifying molecular characteristics and predicting drug responses. oatext.comfrontiersin.org

Key Research Avenues:

Systems Pharmacology Modeling: Develop QSP models to simulate the pharmacokinetics and pharmacodynamics of this compound within a disease context. This can help predict optimal dosing regimens, understand drug-drug interactions, and identify patient populations most likely to respond.

Genomics and Transcriptomics: Study how this compound affects gene expression profiles in target cells and tissues. This could reveal novel molecular pathways influenced by the compound, beyond H1 antagonism.

Proteomics: Analyze changes in protein expression and post-translational modifications in response to this compound treatment. This can help elucidate its mechanism of action at the protein level and identify potential protein biomarkers of response or resistance.

Metabolomics: Characterize the metabolic changes induced by this compound, both in the compound's metabolism and its effects on endogenous metabolic pathways. Metabolite fingerprinting can provide insights into the compound's impact on cellular physiology. researchgate.net

Multi-omics Integration: Combine data from genomics, proteomics, and metabolomics using bioinformatics and AI tools to create comprehensive models that predict this compound's efficacy, safety, and patient-specific responses. This integrated approach can bridge the gap between preclinical findings and clinical application. crownbio.comfrontiersin.org

Potential Insights from Omics Integration (Hypothetical):

Omics TechnologyResearch FocusPotential Insight for this compound
GenomicsGene expression profiling in allergic inflammationIdentification of novel anti-inflammatory gene targets.
ProteomicsProtein-protein interactions and signaling pathwaysElucidation of H1 receptor downstream signaling modulation.
MetabolomicsEndogenous metabolite changesDiscovery of metabolic biomarkers for efficacy or off-target effects.
QSP ModelingPredicting drug-tissue distribution and receptor occupancyOptimization of dosing strategies for sustained H1 antagonism.

Sustainable Synthesis and Manufacturing Practices for this compound

The pharmaceutical industry is increasingly focusing on sustainable synthesis and manufacturing practices to reduce environmental impact, improve efficiency, and lower production costs. pharmatimes.comcussengroupdublin.comfraunhofer.de Future research for this compound will likely explore greener chemical processes and scalable manufacturing methods.

Key Research Avenues:

Green Chemistry Principles: Implement principles of green chemistry in the synthesis of this compound, focusing on reducing waste, using less hazardous solvents, and maximizing atom economy. This includes exploring aqueous-based methods or efficient heating methods. cussengroupdublin.com

Catalyst Development: Research into novel, more efficient, and sustainable catalysts for key synthetic steps in this compound production. This could involve using cheaper and more environmentally friendly metals or biocatalysts. stfc.ac.uk

Continuous Flow Chemistry: Transitioning from batch processes to continuous flow manufacturing can significantly improve reaction efficiency, reduce reaction times, and enhance safety, leading to more sustainable production. cussengroupdublin.com

Waste Minimization and Recycling: Develop strategies for minimizing by-products and recycling solvents and reagents used in the synthesis process.

Energy Efficiency: Investigate methods to reduce energy consumption during manufacturing, such as optimizing reaction conditions to proceed at lower temperatures or utilizing renewable energy sources.

Potential Outcomes of Sustainable Synthesis Research (Illustrative Data Table):

Synthesis MetricCurrent (Hypothetical)Target for Sustainable Synthesis
E-factor (kg waste/kg product)25< 10
Energy Consumption (kWh/kg)150< 75
Solvent Use (L/kg)100< 50
Yield (%)75> 90

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of Rocastine fumarate?

  • Use response surface methodology (RSM) with Box-Behnken designs to evaluate critical reaction parameters (e.g., temperature, catalyst dosage, molar ratios). This allows simultaneous optimization of multiple variables and identification of interaction effects .
  • Include control experiments to validate the reproducibility of synthesis steps, ensuring consistent yields and purity. Reference established protocols for fumarate ester synthesis, such as those using ionic liquid catalysts, to guide reaction conditions .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Employ a combination of analytical techniques:

  • HPLC or GC-MS for quantitative purity assessment.
  • NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and detect impurities.
  • X-ray crystallography if crystalline forms are synthesized.
    • Follow ICH guidelines for validation of analytical methods, ensuring specificity, accuracy, and linearity .

Q. What statistical approaches are essential for analyzing pharmacokinetic data in preclinical studies of this compound?

  • Use non-compartmental analysis (NCA) for parameters like AUC and Cmax. For compartmental modeling, apply nonlinear mixed-effects software (e.g., NONMEM) to account for inter-subject variability.
  • Report significance thresholds (e.g., p < 0.05) with exact p-values and confidence intervals, avoiding vague terms like "significant" without statistical backing .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?

  • Conduct physiologically based pharmacokinetic (PBPK) modeling to assess bioavailability differences caused by metabolic pathways or tissue distribution.
  • Validate findings using isotopic tracer studies or knock-out animal models to isolate confounding factors (e.g., enzyme induction) .
  • Cross-reference raw datasets from conflicting studies to identify methodological discrepancies (e.g., dosing regimens, assay sensitivity) .

Q. What strategies are recommended for elucidating the mechanism of action of this compound at the molecular level?

  • Use affinity chromatography or surface plasmon resonance (SPR) to identify protein targets.
  • Pair transcriptomic profiling (RNA-seq) with pathway enrichment analysis (e.g., KEGG, GO) to map downstream signaling effects.
  • Validate hypotheses using CRISPR-Cas9 gene editing to disrupt candidate targets and observe phenotypic changes .

Q. How should researchers address batch-to-batch variability in this compound formulation studies?

  • Implement quality-by-design (QbD) principles to define critical material attributes (CMAs) and process parameters (CPPs).
  • Use multivariate statistical tools (e.g., PCA or PLS regression) to correlate variability sources (e.g., excipient particle size, mixing time) with dissolution profiles .
  • Archive raw data and metadata in FAIR-compliant repositories to enable retrospective analysis .

Methodological Guidance

  • Data Reporting : Follow the SQUIRE 2.0 or ARRIVE guidelines for preclinical studies to ensure transparency. Include raw datasets, instrument calibration records, and negative controls in supplementary materials .
  • Literature Gaps : Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine research questions and identify understudied areas (e.g., long-term stability of this compound in aqueous solutions) .
  • Ethical Compliance : Document IRB/IACUC approvals for animal/human studies and disclose conflicts of interest per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rocastine fumarate
Reactant of Route 2
Rocastine fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.